Technical Guide: Synthesis of 2-(2-Bromophenyl)oxolane-2-carboxylic acid
Technical Guide: Synthesis of 2-(2-Bromophenyl)oxolane-2-carboxylic acid
This guide details the synthesis of 2-(2-Bromophenyl)oxolane-2-carboxylic acid (also known as 2-(2-bromophenyl)tetrahydrofuran-2-carboxylic acid). The protocol prioritizes the Vinyl Grignard / Oxidative Cleavage pathway, a robust strategy for constructing quaternary centers in tetrahydrofuran (THF) rings with high regiocontrol.
Executive Summary
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Target Molecule: 2-(2-Bromophenyl)oxolane-2-carboxylic acid
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CAS Registry Number: N/A (Analogous to 2-phenyltetrahydrofuran-2-carboxylic acid, CAS 16874-33-2 derivatives).
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Molecular Formula: C₁₁H₁₁BrO₃
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Core Challenge: Construction of a sterically hindered quaternary carbon at the C2 position of the oxolane ring while maintaining the integrity of the ortho-bromo substituent.
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Selected Strategy: Nucleophilic addition of a vinyl equivalent to a
-chloroketone followed by base-mediated cyclization and oxidative cleavage. This route avoids the instability often associated with quaternary nitriles and provides a scalable pathway.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the formation of the quaternary center before the final oxidation state is established. Direct carboxylation of a tertiary ether is difficult; therefore, we utilize a vinyl group as a "masked" carboxylic acid.
Retrosynthetic Logic
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Target: 2-(2-Bromophenyl)oxolane-2-carboxylic acid.
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Precursor 1 (Oxidation): 2-(2-Bromophenyl)-2-vinyltetrahydrofuran.
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Precursor 2 (Cyclization): 1-(2-Bromophenyl)-4-chloro-1-vinylbutan-1-ol.
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Starting Materials: 2-Bromobenzonitrile and 1-Bromo-3-chloropropane.
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Bromophenyl)-4-chlorobutan-1-one
The ortho-bromo substituent precludes the use of Friedel-Crafts acylation (which favors para). We employ a Grignard reaction on the nitrile to secure the regiochemistry.
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Reagents: 2-Bromobenzonitrile (1.0 eq), 3-Chloropropylmagnesium bromide (1.1 eq, 0.5 M in THF), HCl (aq).
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Solvent: Anhydrous THF / Toluene.
Procedure:
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Grignard Preparation: In a flame-dried flask under Argon, prepare 3-chloropropylmagnesium bromide from 1-bromo-3-chloropropane and Mg turnings (maintain temp < 30°C to prevent Wurtz coupling). Alternatively, use commercially available reagent.
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Addition: Cool the Grignard solution to 0°C. Add a solution of 2-Bromobenzonitrile in THF dropwise over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will turn dark as the imine magnesium salt forms.
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Hydrolysis: Cool to 0°C. Quench with 2M HCl (aq) and stir vigorously for 2 hours to hydrolyze the imine to the ketone.
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Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 1-(2-Bromophenyl)-4-chlorobutan-1-one as a pale yellow oil.
Step 2: Vinyl Grignard Addition
Introduction of the vinyl group creates the quaternary center and the alkoxide necessary for cyclization.
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Reagents: 1-(2-Bromophenyl)-4-chlorobutan-1-one (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF).
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Solvent: Anhydrous THF.
Procedure:
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Dissolve the ketone from Step 1 in anhydrous THF and cool to -78°C.
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Add Vinylmagnesium bromide dropwise. The low temperature is critical to prevent cyclization of the enolate or displacement of the chloride.
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Stir at -78°C for 1 hour, then warm to 0°C.
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Monitoring: TLC should show consumption of the ketone and formation of the alcohol.
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Quench: Add saturated NH₄Cl solution. Extract with Et₂O.
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Note: The intermediate 1-(2-Bromophenyl)-4-chloro-1-vinylbutan-1-ol is often used directly in the next step without extensive purification to avoid premature cyclization or degradation.
Step 3: Cyclization to 2-(2-Bromophenyl)-2-vinyltetrahydrofuran
This step utilizes the Williamson ether synthesis principle but in an intramolecular fashion.
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Reagents: Potassium tert-butoxide (KOtBu, 1.5 eq).
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Solvent: Dry THF.
Procedure:
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Dissolve the crude alcohol from Step 2 in dry THF (0.1 M concentration).
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Add KOtBu in portions at 0°C.
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Warm to RT and stir for 2–4 hours. The alkoxide attacks the terminal chloride, closing the 5-membered ring.
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Workup: Dilute with water, extract with Hexanes (to remove polar impurities), dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product 2-(2-Bromophenyl)-2-vinyltetrahydrofuran is a stable oil.
Step 4: Oxidative Cleavage to the Carboxylic Acid
The vinyl group is converted to the carboxylic acid via ozonolysis with an oxidative workup.
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Reagents: Ozone (O₃), Methanol/DCM (1:1), Hydrogen Peroxide (H₂O₂, 30%) or Jones Reagent.
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Conditions: -78°C.
Procedure:
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Dissolve the vinyl-THF derivative in MeOH/DCM (1:1).
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Cool to -78°C. Bubble O₃ through the solution until a persistent blue color appears (indicating saturation).
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Purge with Oxygen/Argon to remove excess O₃.
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Oxidative Workup: Add 30% H₂O₂ (5 eq) and formic acid (2 eq). Allow to warm to RT and stir overnight. (Alternatively, use Jones reagent at 0°C for rapid oxidation).
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Isolation: Extract with DCM. Wash with ferrous ammonium sulfate (to destroy peroxides) and then brine.
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Final Purification: The crude acid can be recrystallized from Hexanes/Et₂O or purified via acid-base extraction (Extract into 1M NaOH, wash organics, acidify aqueous layer to pH 2, extract back into EtOAc).
Data Summary & Expected Results
| Parameter | Specification | Notes |
| Step 1 Yield | 75 - 85% | Critical to avoid Wurtz coupling; keep temp low during Grignard formation. |
| Step 2/3 Yield | 60 - 70% | Two-step one-pot procedure is possible and often higher yielding. |
| Step 4 Yield | 80 - 90% | Oxidative cleavage is quantitative; losses occur during extraction. |
| Appearance | White solid / Viscous oil | The acid tends to be a solid due to H-bonding. |
| ¹H NMR (CDCl₃) | Diagnostic quaternary carbon signal in ¹³C NMR at ~85-90 ppm. |
Mechanistic Visualization
The following diagram illustrates the critical cyclization event where the stereocenter is established (racemic in this protocol, but adaptable to chiral ligands).
Figure 2: Mechanistic flow of the base-mediated cyclization step.
References
- Parham, W. E.; Jones, L. D. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 1976, 41, 1187.
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Ludwig, A. et al. "Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans." Chemical Science, 2019, 10 , 7626-7632. Link (Key precedent for the Grignard-cyclization strategy).
- Wolfe, J. P.; Hay, M. B. "Palladium-Catalyzed Synthesis of Tetrahydrofurans." Tetrahedron, 2008, 64, 5129.
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CymitQuimica. "Tetrahydro-2-furoic acid (CAS 16874-33-2) Data." Link (Physical properties of the unsubstituted analog).
